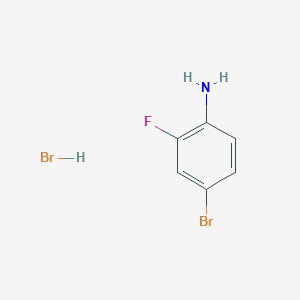

4-Bromo-2-fluoroaniline hydrobromide

Descripción general

Descripción

4-Bromo-2-fluoroaniline hydrobromide is an organic compound with the molecular formula C6H6Br2FN. It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoroaniline hydrobromide typically involves the bromination of 2-fluoroaniline. One common method includes the use of molecular bromine in the presence of a quaternary ammonium bromide catalyst in an inert solvent . The reaction is highly selective and yields a high purity product. Another method involves the bromination of 2-fluoroaniline using 1,3-dibromo-5,5-dimethylhydantoin in dimethylformamide under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous processing techniques to enhance yield and efficiency. The process involves recycling the catalyst/solvent mixture, which reduces waste and lowers production costs .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-fluoroaniline hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Bromination: Molecular bromine and quaternary ammonium bromide catalyst in an inert solvent.

Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substituted Anilines: Products where the bromine or fluorine atoms are replaced by other functional groups.

Arylboronic Acids: Formed through coupling reactions with boronic acids.

Aplicaciones Científicas De Investigación

4-Bromo-2-fluoroaniline hydrobromide has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-fluoroaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets .

Comparación Con Compuestos Similares

4-Bromoaniline: Similar structure but lacks the fluorine atom.

2-Fluoroaniline: Similar structure but lacks the bromine atom.

4-Fluoroaniline: Lacks the bromine atom and has the fluorine atom at a different position.

Uniqueness: 4-Bromo-2-fluoroaniline hydrobromide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. This dual substitution enhances its reactivity and specificity in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

4-Bromo-2-fluoroaniline hydrobromide is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBrFN and a molecular weight of approximately 190.01 g/mol, is structurally characterized by the presence of bromine and fluorine substituents on the aniline ring, which can significantly influence its reactivity and biological properties.

The compound is a derivative of 4-fluoroaniline and can be synthesized through various halogenation methods. The synthesis typically involves bromination of 2-fluoroaniline, often yielding high purity products through optimized reaction conditions .

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 190.01 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.27 |

| Solubility | High |

| BBB Permeant | Yes |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its role as a pharmaceutical intermediate and its potential therapeutic applications.

Antiviral Activity

Research has indicated that certain derivatives of halogenated anilines exhibit antiviral properties. For instance, compounds structurally related to 4-bromo-2-fluoroaniline have been evaluated for their efficacy against various viral infections, including those caused by Flaviviridae viruses. In a study involving antiviral activity assays, compounds with similar structures demonstrated significant inhibition of viral replication .

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has also been investigated. Studies have shown that halogenated anilines can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. This inhibition could lead to reduced tumor growth and improved patient outcomes in certain types of cancer .

Case Studies

- Antiviral Efficacy : In a controlled study, derivatives of 4-bromo-2-fluoroaniline were tested against HCV (Hepatitis C Virus). The results indicated a dose-dependent reduction in viral load, suggesting potential for development as antiviral agents .

- EGFR Inhibition : A series of experiments focused on the interaction of halogenated anilines with EGFR revealed that this compound could effectively block receptor activation, leading to decreased proliferation in cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics, as indicated by its high gastrointestinal absorption rate and ability to cross the blood-brain barrier (BBB). The compound is also noted to be a substrate for CYP1A2, indicating potential interactions with other medications metabolized by this enzyme .

Propiedades

IUPAC Name |

4-bromo-2-fluoroaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOBTPIWWCVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373663 | |

| Record name | 4-bromo-2-fluoroaniline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136790-70-0 | |

| Record name | 4-bromo-2-fluoroaniline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136790-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.